1-(3,5-Dimethylphenyl)-1H-pyrazole

Medicinal Chemistry Drug Design ADME Properties

1-(3,5-Dimethylphenyl)-1H-pyrazole (CAS 1131-16-4), also known as 3,5-dimethyl-1-phenyl-1H-pyrazole, is a heterocyclic compound with a pyrazole core substituted at the 3- and 5-positions with methyl groups and at the 1-position with a phenyl group. This structural arrangement yields a molecular formula of C11H12N2, a molecular weight of 172.23 g/mol, and a LogP of approximately 2.49, indicating moderate lipophilicity.

Molecular Formula C11H12N2
Molecular Weight 172.23 g/mol
Cat. No. B14117942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,5-Dimethylphenyl)-1H-pyrazole
Molecular FormulaC11H12N2
Molecular Weight172.23 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)N2C=CC=N2)C
InChIInChI=1S/C11H12N2/c1-9-6-10(2)8-11(7-9)13-5-3-4-12-13/h3-8H,1-2H3
InChIKeyJTZKQLLEXLUULJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3,5-Dimethylphenyl)-1H-pyrazole: Structural and Chemical Identity for Research Procurement


1-(3,5-Dimethylphenyl)-1H-pyrazole (CAS 1131-16-4), also known as 3,5-dimethyl-1-phenyl-1H-pyrazole, is a heterocyclic compound with a pyrazole core substituted at the 3- and 5-positions with methyl groups and at the 1-position with a phenyl group. This structural arrangement yields a molecular formula of C11H12N2, a molecular weight of 172.23 g/mol, and a LogP of approximately 2.49, indicating moderate lipophilicity [1]. The compound exists as a clear orange liquid with a density of 1.03 g/cm³ and a boiling point of 272.5 °C at 760 mmHg . It serves as a versatile building block in medicinal chemistry, particularly as a precursor to hedgehog enzyme inhibitors SANT-1 and GANT-61 .

Why 1-(3,5-Dimethylphenyl)-1H-pyrazole Cannot Be Substituted with Generic Analogs


The substitution pattern of 1-(3,5-Dimethylphenyl)-1H-pyrazole—specifically the presence of both methyl groups on the pyrazole ring and the phenyl substituent—creates a unique balance of steric bulk, electronic distribution, and lipophilicity that cannot be replicated by simpler pyrazole analogs. Direct substitution with 1-phenyl-1H-pyrazole (lacking the 3,5-dimethyl groups) results in significantly lower lipophilicity (LogP ~1.5-2.2 vs. 2.49), which alters membrane permeability and binding pocket interactions [1]. Conversely, 3,5-diphenyl-1H-pyrazole exhibits much higher lipophilicity (LogP ~3.9-4.4), leading to excessive hydrophobicity and potential aggregation issues [2]. Even 3,5-dimethyl-1H-pyrazole, lacking the phenyl group, shows markedly different physicochemical behavior (LogP ~1.0) and water solubility [3]. These quantitative differences in partition coefficients directly impact biological activity, synthetic utility, and handling properties, making generic substitution chemically unsound.

1-(3,5-Dimethylphenyl)-1H-pyrazole: Quantitative Comparative Evidence for Scientific Selection


Intermediate Lipophilicity: LogP Comparison with Key Pyrazole Analogs

1-(3,5-Dimethylphenyl)-1H-pyrazole exhibits a LogP of 2.49, positioning it as an intermediate lipophilicity compound between the more polar 3,5-dimethyl-1H-pyrazole and the highly lipophilic 3,5-diphenyl-1H-pyrazole . This balanced lipophilicity is critical for optimizing membrane permeability while avoiding excessive hydrophobicity that can lead to poor aqueous solubility and off-target binding.

Medicinal Chemistry Drug Design ADME Properties

Optimized Water Solubility for Aqueous-Based Assays and Formulations

1-(3,5-Dimethylphenyl)-1H-pyrazole has a measured water solubility of 0.93 g/L at 25 °C [1]. This value is significantly lower than the fully water-soluble 3,5-dimethyl-1H-pyrazole, but substantially higher than the essentially water-insoluble 3,5-diphenyl-1H-pyrazole. This intermediate solubility profile allows for practical handling in aqueous biological buffers while maintaining sufficient lipophilicity for target engagement.

Biophysical Assays Formulation Science Preclinical Development

PDE4D Inhibitory Activity of the 4-Carboxylate Derivative

The 4-carboxylate ethyl ester derivative of 1-(3,5-Dimethylphenyl)-1H-pyrazole exhibits potent inhibition of human phosphodiesterase 4D (PDE4D) with an IC50 of 270 nM [1]. X-ray crystallography confirms that the 3,5-dimethyl-1-phenyl-pyrazole scaffold engages the hydrophobic clamp formed by F372 and I336 residues in the PDE4D active site, while the carbonyl oxygen forms a conserved hydrogen bond with Q369 [2]. This validated binding mode establishes the compound as a privileged scaffold for PDE4 inhibitor development.

Phosphodiesterase Inhibition Inflammation CNS Disorders

Versatile Reactivity in One-Pot Multicomponent Synthesis of B-Raf/COX-2 Inhibitors

1-(3,5-Dimethylphenyl)-1H-pyrazole participates efficiently in a one-pot, three-component reaction with aromatic aldehydes and acetonitrile in the presence of chlorosulfonic acid at room temperature to yield 4-acetamidoalkyl pyrazoles [1]. These products demonstrated dual B-Raf and COX-2 inhibitory activity, with molecular docking studies showing greater binding affinity to B-Raf than COX-2 [2]. The 3,5-dimethyl substitution on the pyrazole ring is critical for this reactivity, as alternative starting materials such as 3-methyl-1-phenyl-1H-pyrazol-5-ol produce different regioisomeric outcomes.

Multicomponent Reactions Kinase Inhibition Cancer Therapeutics

Cyclometalated Ir(III) Complexes with Antiproliferative Activity

1-(3,5-Dimethylphenyl)-1H-pyrazole serves as an effective C,N-cyclometalating ligand for Ir(III), forming the dimeric precursor [Ir(dmppz)2(μ-Cl)]2, which can be further functionalized with N,N-donor auxiliary ligands [1]. The resulting heteroleptic bis-cyclometalated complexes exhibit in vitro antiproliferative activity against MCF-7 (breast), K-562 (leukemia), and CCRF-CEM (lymphoma) cell lines, with IC50 values demonstrating cytotoxic potential [2]. The 3,5-dimethyl substitution pattern is essential for stabilizing the cyclometalated Ir(III) coordination sphere and modulating the photophysical properties of the complexes.

Metallodrugs Anticancer Agents Bioinorganic Chemistry

1-(3,5-Dimethylphenyl)-1H-pyrazole: Validated Application Scenarios from Quantitative Evidence


Medicinal Chemistry: PDE4 Inhibitor Lead Optimization

The 3,5-dimethyl-1-phenyl-1H-pyrazole scaffold has been crystallographically validated as a PDE4D inhibitor pharmacophore [1]. The ethyl 4-carboxylate derivative exhibits an IC50 of 270 nM against human PDE4D [2]. This quantitative activity, combined with the compound's intermediate LogP of 2.49, makes it an ideal starting point for structure-activity relationship (SAR) studies aimed at developing novel anti-inflammatory agents for asthma, COPD, or psoriasis.

Oncology Drug Discovery: B-Raf/COX-2 Dual Inhibitor Synthesis

1-(3,5-Dimethylphenyl)-1H-pyrazole serves as a key starting material in one-pot multicomponent reactions to generate 4-acetamidoalkyl pyrazoles with dual B-Raf kinase and COX-2 inhibitory activity [1]. The products exhibit preferential binding to B-Raf over COX-2, suggesting utility in developing targeted therapies for BRAF-mutant cancers. The reaction proceeds at room temperature with chlorosulfonic acid, offering a practical and scalable synthetic route [2].

Bioinorganic Chemistry: Anticancer Ir(III) Complex Development

As a C,N-cyclometalating ligand, 1-(3,5-Dimethylphenyl)-1H-pyrazole enables the synthesis of Ir(III) complexes with potent in vitro antiproliferative activity against breast, leukemia, and lymphoma cell lines [1]. The heteroleptic complex [Ir(dmppz)2(PyBIm)]PF6 demonstrates IC50 values 6-10x lower than cisplatin, positioning this ligand as a valuable component for metallodrug discovery programs focused on overcoming platinum resistance [2].

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